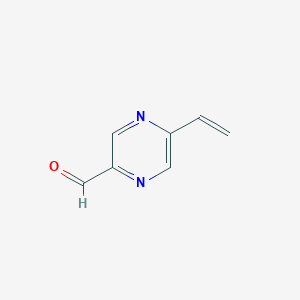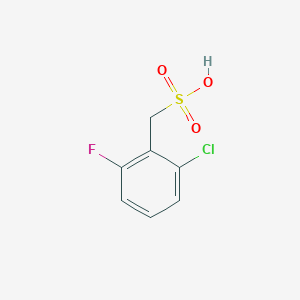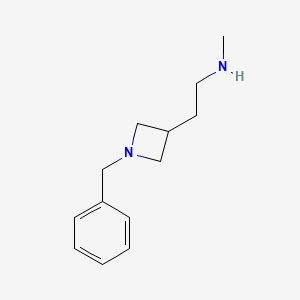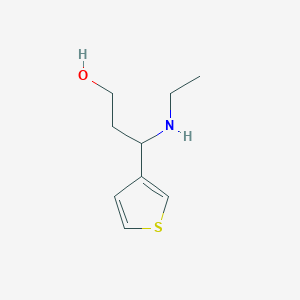
3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol is an organic compound that features a thiophene ring, an ethylamino group, and a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an ethylamine reacts with a suitable leaving group on the thiophene ring.
Attachment of the Propanol Chain: The propanol chain can be attached through a series of reactions, such as the reduction of a corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The thiophene ring and ethylamino group may play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylamino)-3-(thiophen-3-yl)propan-1-ol: Similar structure with a methylamino group instead of an ethylamino group.
3-(Ethylamino)-3-(furan-3-yl)propan-1-ol: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol is unique due to the presence of both the ethylamino group and the thiophene ring, which may confer specific electronic and steric properties that influence its reactivity and applications.
Propriétés
Formule moléculaire |
C9H15NOS |
|---|---|
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
3-(ethylamino)-3-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-2-10-9(3-5-11)8-4-6-12-7-8/h4,6-7,9-11H,2-3,5H2,1H3 |
Clé InChI |
KUNICKNDZMDMIR-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCO)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


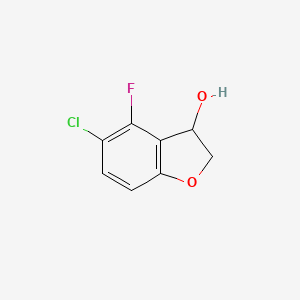
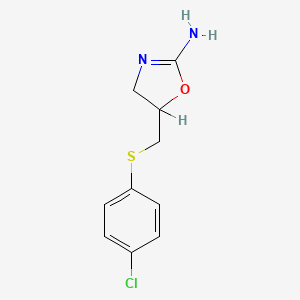
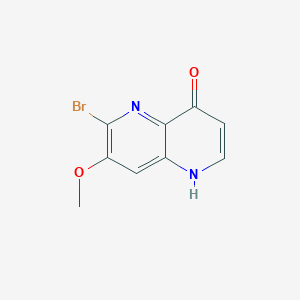
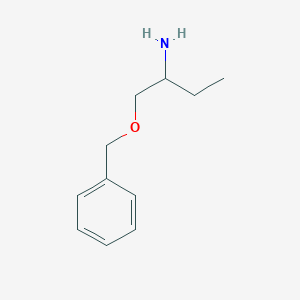
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
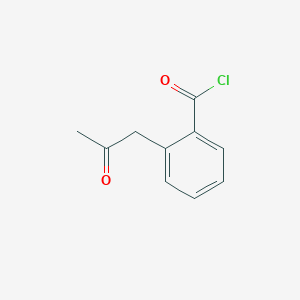
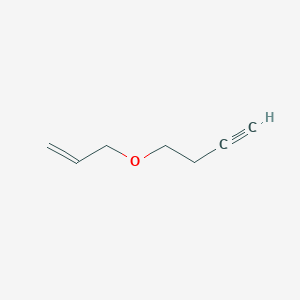
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)


